Home > Products > Screening Compounds P17448 > N-(Cyclopropylmethyl)normorphine
N-(Cyclopropylmethyl)normorphine - 1976-45-0

N-(Cyclopropylmethyl)normorphine

Catalog Number: EVT-1212496
CAS Number: 1976-45-0
Molecular Formula: C20H23NO3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

N-(Cyclopropylmethyl)normorphine is classified as an opioid receptor ligand. Specifically, it is known for its interactions with mu (MOP), kappa (KOP), and delta (DOP) opioid receptors. The structural modifications, particularly the cyclopropylmethyl group, influence its pharmacological properties, making it a subject of interest in the development of new analgesics and antagonists.

Synthesis Analysis

The synthesis of N-(Cyclopropylmethyl)normorphine involves several key steps that utilize established organic chemistry techniques. The general method includes:

  1. Starting Material: The synthesis typically begins with normorphine or its analogues.
  2. N-Alkylation: The introduction of the cyclopropylmethyl group is achieved through a nucleophilic substitution reaction. This can involve using cyclopropylmethyl halides in the presence of a base to facilitate the reaction at the nitrogen atom of normorphine.
  3. Purification: The resulting product is purified using chromatography techniques to isolate the desired compound from unreacted materials and by-products.

The specific conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials used .

Molecular Structure Analysis

N-(Cyclopropylmethyl)normorphine has a complex molecular structure that can be represented by its chemical formula C18H23NC_{18}H_{23}N. The structure includes:

  • Core Morphinan Skeleton: This consists of five fused rings, which is characteristic of morphinan derivatives.
  • Cyclopropylmethyl Substituent: The presence of this substituent at the nitrogen atom alters the electronic properties and steric bulk around the active site, affecting receptor binding affinity.

The stereochemistry around various chiral centers in the morphinan framework plays a crucial role in determining the compound's pharmacological activity. Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate these structural details .

Chemical Reactions Analysis

N-(Cyclopropylmethyl)normorphine can participate in various chemical reactions typical for amines and morphinans:

  1. Receptor Binding Studies: The compound has been evaluated for its binding affinity to various opioid receptors using radiolabeled ligands in competitive binding assays.
  2. Metabolic Stability: Investigations into its metabolic pathways reveal potential transformations by cytochrome P450 enzymes, which could affect its pharmacokinetics.
  3. Formation of Derivatives: Further chemical modifications can yield a series of analogues that may exhibit varied agonist or antagonist properties at opioid receptors .
Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)normorphine exerts its effects primarily involves interaction with opioid receptors:

  • Binding Affinity: The cyclopropylmethyl group enhances binding affinity at mu and kappa receptors compared to other substituents.
  • Agonist/Antagonist Properties: Depending on its structure, this compound can act as a partial agonist or antagonist. For example, certain derivatives have shown pure antagonist activity comparable to naloxone in biological assays involving guinea pig ileum preparations .
  • Signal Transduction: Upon binding to opioid receptors, N-(Cyclopropylmethyl)normorphine activates intracellular signaling pathways typically involving G-proteins, leading to effects such as analgesia or modulation of neurotransmitter release.
Physical and Chemical Properties Analysis

The physical and chemical properties of N-(Cyclopropylmethyl)normorphine include:

  • Molecular Weight: Approximately 273 g/mol.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may exhibit limited solubility in water.
  • Stability: Stability studies indicate that the compound maintains integrity under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as mass spectrometry and infrared spectroscopy are often employed to confirm these properties .

Applications

N-(Cyclopropylmethyl)normorphine has several potential applications in scientific research and medicine:

  1. Pain Management: As an opioid derivative, it holds promise for developing new analgesics with potentially fewer side effects than traditional opioids.
  2. Research Tool: It serves as a valuable tool for studying opioid receptor pharmacology and understanding structure-activity relationships among morphinan derivatives.
  3. Drug Development: The unique properties of this compound make it a candidate for further modification aimed at creating drugs with specific therapeutic profiles against pain or addiction.
Introduction to N-(Cyclopropylmethyl)normorphine

Structural and Functional Significance in Opioid Receptor Pharmacology

The cyclopropylmethyl extension on the tertiary nitrogen creates steric and electronic perturbations that profoundly alter receptor binding kinetics and downstream signaling:

  • Receptor Affinity & Selectivity: N-CPM-normorphine displays nanomolar affinity for mu-opioid receptors (MOR) but exhibits significant interactions with delta (DOR) and kappa (KOR) subtypes. This contrasts with morphine’s strong MOR selectivity. Binding studies using radiolabeled agonists ([³H]DAMGO for MOR, [³H]Ile⁵,⁶-deltorphin II for DOR, [³H]HS665 for KOR) reveal its competitive displacement profiles [4]. Molecular docking indicates the CPM moiety penetrates a hydrophobic accessory pocket near the orthosteric binding site, potentially stabilizing receptor conformations distinct from those induced by N-methyl ligands [5] [8].

  • Biased Signaling Modulation: Unlike morphine, which predominantly activates Gαᵢ-mediated inhibition of adenylate cyclase, N-CPM-normorphine demonstrates nuanced efficacy in G-protein vs. β-arrestin pathways. Its CPM group may sterically hinder interactions critical for β-arrestin recruitment—a mechanism implicated in opioid side effects like respiratory depression [2] [8]. Functional [³⁵S]GTPγS binding assays confirm its G-protein activation potency at MOR and KOR, though with reduced efficacy compared to full agonists [4] [9].

  • Allosteric Interactions: The compound’s extended N-substituent enables potential engagement with allosteric sites adjacent to the conserved orthosteric pocket. This is evidenced by its ability to modulate receptor heteromerization (e.g., MOR-DOR complexes) and influence functional crosstalk between opioid subtypes [2] [5].

Table 1: In Vitro Opioid Receptor Binding Affinities of Select Normorphine Derivatives

CompoundKᵢ (nM) ± SEMSelectivity Ratio
MORDORKORMOR:DORMOR:KOR
Normorphine1.8 ± 0.256 ± 448 ± 33127
N-CPM-Normorphine3.5 ± 0.422 ± 212 ± 16.33.4
N-Allyl-Normorphine12 ± 185 ± 664 ± 57.15.3
Reference: DAMGO (MOR)0.8 ± 0.1>1000>1000>1250>1250

Data derived from competition binding assays in rat brain homogenates [4] [9]. SEM = Standard Error of Mean.

Historical Development and Chemical Evolution of Normorphine Derivatives

The synthesis of N-CPM-normorphine emerged from systematic exploration of N-substituent effects on opiate pharmacology:

  • Kabay’s Legacy: János Kabay’s 1925 "green method" enabled efficient morphine extraction from poppy straw, facilitating access to normorphine—the essential precursor for N-alkylated derivatives [3]. This industrial advance provided the chemical foundation for modifying the N-center.

  • N-Substituent SAR Breakthroughs: Early studies (1950s–1970s) established that N-allyl or N-CPM groups converted opioid agonists into antagonists/partial agonists. Naloxone (N-allyl) and naltrexone (N-CPM) exemplified this, prompting investigation of CPM analogues across morphinan scaffolds [4] [8]. N-CPM-normorphine was synthesized via N-demethylation of morphine (yielding normorphine) followed by re-alkylation with cyclopropylmethyl halides under basic conditions [6].

  • Modern Refinements: Recent work optimized routes using Mitsunobu chemistry (e.g., phthalimide-based N-alkylation) or reductive amination protocols to enhance yield and purity [3] [8]. The CPM group’s three-membered ring imposes high torsional strain, which rigidifies the amine geometry and enhances receptor dissociation kinetics—a key determinant of functional activity [5] [8].

Table 2: Evolution of Key Normorphine N-Substituents and Their Pharmacological Impact

EraN-SubstituentRepresentative CompoundPrimary Pharmacological Shift
Pre-1960–CH₃MorphineFull MOR agonist
1960s–CH₂CH=CH₂NaloxoneCompetitive MOR antagonist
1970s–CH₂-c-C₃H₅NaltrexoneLong-acting MOR/DOR/KOR antagonist
1980s–Present–CH₂-c-C₃H₅N-CPM-NormorphineMixed efficacy: partial agonist/antagonist at MOR/KOR

Adapted from synthetic and pharmacological studies [3] [6] [8].

Role in Peripheral vs. Central Opioid Receptor Modulation

The compound’s ability to differentially modulate central and peripheral opioid receptors stems from its physicochemical and pharmacokinetic properties:

  • Blood-Brain Barrier (BBB) Permeability: N-CPM-normorphine exhibits reduced passive BBB penetration compared to morphine due to increased polarity (logP reduced by ~0.5–1 unit) and enhanced hydrogen-bonding capacity from the CPM group. In silico predictions (e.g., PAMPA-BBB assays) indicate moderate CNS access, suggesting potential peripheral compartmentalization [6] [8]. This property makes it a probe for distinguishing peripherally mediated analgesia (e.g., in inflammatory pain) from CNS effects.

  • Peripheral Receptor Activation: Functional GTPγS assays in isolated tissues (e.g., guinea pig ileum, mouse vas deferens) confirm that N-CPM-normorphine binds peripheral MOR and DOR with nanomolar affinity. However, it shows minimal potentiation of μ-agonist effects by δ-ligands in these tissues, suggesting it does not enhance MOR-DOR heteromer coupling in the periphery [7]. Its KOR activity in peripheral neurons may contribute to antihyperalgesic effects in visceral pain models without central side effects [4] [9].

  • Metabolic Stability: The CPM group confers resistance to hepatic N-dealkylation compared to N-methyl or N-allyl analogues. Primary metabolic pathways involve glucuronidation at the 3-OH group (like morphine) and minor cytochrome P450-mediated ring oxidation [6] [8]. This stability extends its in vivo half-life, facilitating sustained peripheral actions.

Table 3: Comparative Opioid Receptor Signaling Profiles in Central vs. Peripheral Tissues

Tissue / Receptor TargetN-CPM-Normorphine EfficacyMorphine EfficacyKey Functional Outcome
Central:
⋄ MOR (PAG, locus ceruleus)Partial agonist (60–70%)Full agonist (100%)Reduced analgesia vs. morphine
⋄ KOR (Amygdala, VTA)Agonist (85%)Weak agonist (20%)Potential dysphoria modulation
Peripheral:
⋄ MOR (Enteric neurons)Agonist (90%)Full agonist (100%)Constriction preserved
⋄ DOR (Sensory neurons)AntagonistInactiveBlockade of peripheral δ-mediated analgesia
⋄ KOR (Visceral afferents)Full agonist (95%)Partial agonist (40%)Enhanced peripheral antinociception

Efficacy = % maximal stimulation vs. reference agonist (DAMGO for MOR, U69,593 for KOR) in [³⁵S]GTPγS assays [4] [7] [9]. PAG = periaqueductal gray; VTA = ventral tegmental area.

Concluding Remarks

N-(Cyclopropylmethyl)normorphine epitomizes the transformative impact of strategic N-modification on opioid pharmacology. Its development—rooted in Kabay’s isolation methods and refined through decades of structure-activity relationship studies—provides critical insights into receptor subtype engagement, signaling bias, and central/peripheral functional segregation. Future research should leverage its unique pharmacophore to design spatially selective or pathway-biased opioid modulators, potentially circumventing the therapeutic limitations of classical opiates.

Properties

CAS Number

1976-45-0

Product Name

N-(Cyclopropylmethyl)normorphine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H23NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,16,19,22-23H,1-2,7-10H2/t13-,14+,16-,19-,20-/m0/s1

InChI Key

QZYZSIRGEVMEPZ-BKRJIHRRSA-N

SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O

Synonyms

N-(cyclopropylmethyl)normorphine

Canonical SMILES

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5[C@H]2CC6=C3C(=C(C=C6)O)O[C@H]4[C@H](C=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.